3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione is a complex organic compound with a unique structure It features a pyrrole ring substituted with ethyl and methyl groups, and a glycosidic linkage to a trihydroxy oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione typically involves multi-step organic reactions. The starting materials often include ethyl and methyl substituted pyrrole derivatives and protected sugar moieties. The glycosidic bond formation is a key step, usually achieved through the use of glycosyl donors and acceptors under acidic or basic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrrole ring can be reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its glycosidic linkage makes it a useful model compound for studying carbohydrate-protein interactions.
Industry: Limited applications, but could be used in the synthesis of specialized chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione: Similar in structure but with different substituents.
2-ethyl-3-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione: Another similar compound with variations in the ethyl and methyl positions.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrrole and glycosidic moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H19NO7 |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H19NO7/c1-3-6-5(2)11(19)14(12(6)20)13-10(18)9(17)8(16)7(4-15)21-13/h7-10,13,15-18H,3-4H2,1-2H3/t7-,8-,9+,10-,13-/m1/s1 |
InChI Key |
IPUNBNMYMPOIEC-OAZVDXGHSA-N |
Isomeric SMILES |
CCC1=C(C(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C |
Canonical SMILES |
CCC1=C(C(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.